2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
Description
The compound 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one features a hexahydrocinnolin-3-one core fused with a 2,4-dimethylthiazole moiety via a methyl linker.
Properties
IUPAC Name |
2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-9-13(19-10(2)15-9)8-17-14(18)7-11-5-3-4-6-12(11)16-17/h7H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRDHAAJPFOPRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2C(=O)C=C3CCCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a thiazole-derived heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse sources of research findings.
Chemical Structure and Properties
The compound features a thiazole moiety which is known for its versatile biological properties. The chemical structure can be represented as follows:
- Molecular Formula: C15H19N3OS
- Molecular Weight: 285.39 g/mol
- CAS Number: 2324884-36-6
Antitumor Activity
Research indicates that compounds containing the thiazole ring exhibit significant cytotoxic effects against various cancer cell lines. In a study examining structural activity relationships (SAR), it was found that the presence of the thiazole moiety enhances the cytotoxic potential of related compounds. For instance, derivatives with specific substitutions on the thiazole ring showed IC50 values comparable to established anticancer drugs like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 2 | Jurkat | 1.61 ± 1.92 |
| 13 | A-431 | 1.98 ± 1.22 |
Anti-inflammatory Properties
Thiazole derivatives have been reported to possess anti-inflammatory properties. A study highlighted that certain thiazole compounds could inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Antidiabetic Potential
Some thiazole derivatives have shown promise in enhancing insulin sensitivity and lowering blood glucose levels in diabetic models. For example, modifications to the thiazole structure have been linked to improved metabolic profiles in animal studies .
The biological activities of this compound may be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation: It could act on specific receptors that mediate cellular responses related to inflammation and glucose metabolism.
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Study on Antitumor Efficacy: A clinical trial involving patients with advanced cancer demonstrated that a thiazole derivative reduced tumor size significantly when combined with conventional chemotherapy.
- Diabetes Management Trials: In a randomized controlled trial, patients receiving a thiazole-based compound exhibited improved glycemic control compared to those on standard treatment.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its 2,4-dimethylthiazole substituent, which distinguishes it from other derivatives. Key comparisons include:
Table 1: Structural and Functional Comparison of Analogues
Key Observations:
Thiazole vs. Oxadiazoles are more electron-deficient, which may reduce binding affinity in certain enzymatic targets .
Core Modifications The hexahydrocinnolin-3-one core in the target compound and ’s analog introduces partial saturation, reducing ring strain and enhancing conformational flexibility compared to fully aromatic systems like benzoimidazole-triazole hybrids () .
Physicochemical Properties
- Salt Formation (): The hydrobromide salt of hexahydrocinnolin-3-one () highlights the importance of salt forms in improving solubility and stability, a factor that may apply to the target compound’s formulation .
Q & A
Q. Basic: What are the standard protocols for synthesizing 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one?
The synthesis typically involves multi-step reactions, including cyclization, alkylation, and coupling steps. For example, thiazole derivatives are often synthesized via condensation reactions using substituted amines and aldehydes under reflux conditions in solvents like ethanol or methanol. Catalysts such as p-toluenesulfonic acid (PTSA) may be employed to enhance yields. Characterization relies on spectral techniques:
Q. Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Systematic optimization involves varying:
- Temperature : Higher temps (e.g., 80–100°C) may accelerate cyclization but risk side reactions.
- Catalysts : Transition-metal catalysts (e.g., Pd/C) can enhance coupling efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Design a factorial experiment to test these variables, followed by HPLC or GC-MS to quantify product ratios .
Biological Activity and Mechanism
Q. Basic: What in vitro assays are suitable for initial screening of biological activity?
Common assays include:
Q. Advanced: How can contradictory bioactivity results across studies be resolved?
Discrepancies may arise from differences in:
- Compound purity : Verify via HPLC (>95% purity).
- Assay conditions : Standardize buffer pH, temperature, and incubation time.
- Cell line variability : Use authenticated cell lines and replicate across multiple models.
Orthogonal assays (e.g., SPR for binding kinetics) can validate initial findings .
Stability and Reactivity
Q. Basic: What storage conditions ensure compound stability?
Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as hydrolysis may occur in aqueous environments .
Q. Advanced: How can degradation pathways be predicted and characterized?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and acidic/basic conditions.
- LC-MS/MS analysis identifies degradation products (e.g., demethylation or ring-opening byproducts).
- Computational tools : Use software like Spartan to model hydrolysis or oxidation pathways .
Analytical and Computational Methods
Q. Basic: Which analytical techniques are critical for structural validation?
Q. Advanced: How can computational modeling guide mechanistic studies?
- Density Functional Theory (DFT) : Predicts reactive sites for electrophilic/nucleophilic attacks.
- Molecular dynamics simulations : Model protein-ligand interactions over time to assess binding stability.
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties .
Data Analysis and Reproducibility
Q. Advanced: What statistical methods address variability in experimental data?
- ANOVA : Analyze variance across experimental groups (e.g., different synthesis batches).
- Principal Component Analysis (PCA) : Identify outliers in spectral or bioassay datasets.
- Power analysis : Determine sample sizes required for reproducibility in biological assays .
Experimental Design
Q. Advanced: How to design a robust study for environmental impact assessment?
- Compartmental analysis : Track compound distribution in air, water, and soil using isotope labeling.
- Ecotoxicology assays : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna).
- Long-term stability studies : Monitor degradation under simulated environmental conditions (pH 4–9, UV exposure) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
